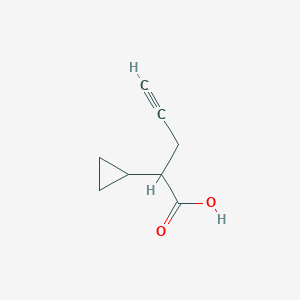

2-Cyclopropylpent-4-ynoic acid

Description

Contextual Background of Cyclopropyl (B3062369) and Alkynoic Acid Moieties in Organic Chemistry

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif in organic chemistry. fiveable.me Its defining characteristic is significant ring strain, with C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This strain endows cyclopropyl-containing molecules with enhanced reactivity and distinct electronic properties. The bonding within the cyclopropane (B1198618) ring is often described using the Walsh or Coulson-Moffitt models, which depict bent bonds or a combination of sp² and p orbitals, respectively. wikipedia.org This arrangement gives the cyclopropyl group some π-character, allowing it to participate in conjugation and stabilize adjacent carbocations through hyperconjugation. wikipedia.orgstackexchange.com Consequently, the cyclopropyl group is not merely a passive substituent but an active participant in chemical reactions, often undergoing ring-opening transformations. fiveable.me Its incorporation into molecules can influence their reactivity, lipophilicity, and metabolic stability, making it a valuable component in medicinal chemistry and natural product synthesis. fiveable.mewiley.com

Alkynoic acids are bifunctional compounds containing both a carboxylic acid and a carbon-carbon triple bond (alkyne). This combination of functional groups allows for a diverse range of chemical transformations. ontosight.ai The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, while the alkyne can participate in addition reactions, cycloadditions, and coupling reactions. ontosight.aithieme-connect.com Alkynoic acids have been explored as precursors in the synthesis of complex molecules, including heterocycles and natural products. researchgate.netresearchgate.net For instance, they are utilized in decarboxylative reactions where they can serve as sources of alkyne or alkene synthons. thieme-connect.com The presence of the carboxyl group can also direct the regioselectivity of reactions involving the alkyne, as seen in certain metal-catalyzed transformations. acs.org The biological significance of alkynoic acids has also been noted, with some derivatives exhibiting properties such as antibacterial and antifungal activity. ontosight.ai

Rationale for Academic Investigation of 2-Cyclopropylpent-4-ynoic Acid

The academic interest in this compound stems from the unique juxtaposition of the cyclopropyl and alkynoic acid functionalities within a single, relatively small molecule. This structure presents several avenues for research. The presence of a stereocenter at the α-carbon (the carbon bearing both the cyclopropyl group and the carboxylic acid) introduces the element of stereochemistry, making the enantioselective synthesis and the study of its stereoisomers a relevant objective.

The primary rationale for investigating this compound lies in its potential as a versatile building block in organic synthesis. The three functional groups—cyclopropane, alkyne, and carboxylic acid—offer orthogonal reactivity. This means that each group can potentially be reacted selectively without affecting the others, allowing for the stepwise construction of more complex molecular architectures. For example, the carboxylic acid could be converted to an amide, the alkyne could undergo a click reaction or a Sonogashira coupling, and the cyclopropyl ring could be involved in a metal-catalyzed rearrangement or cycloaddition. acs.org

Furthermore, the electronic interplay between the electron-donating cyclopropyl group and the electron-withdrawing carboxylic acid, mediated by the α-carbon, could lead to interesting and potentially useful reactivity at the terminal alkyne. The study of such a molecule contributes to a deeper understanding of fundamental principles of physical organic chemistry, such as the influence of substituents on reaction mechanisms and rates. While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its constituent parts are well-studied, and its value as a research chemical is recognized by chemical suppliers. biosynth.com The investigation of related structures, such as 2-amino-5-cyclopropylpent-4-ynoic acid, further highlights the interest in this chemical scaffold. cymitquimica.com

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-cyclopropylpent-4-ynoic acid |

InChI |

InChI=1S/C8H10O2/c1-2-3-7(8(9)10)6-4-5-6/h1,6-7H,3-5H2,(H,9,10) |

InChI Key |

BJASHKYRWDAPDM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1CC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylpent 4 Ynoic Acid and Its Analogues

Direct Synthetic Routes to 2-Cyclopropylpent-4-ynoic Acid

The direct synthesis of this compound can be achieved through several chemical transformations, primarily involving the oxidation of precursor alcohols.

Oxidation Pathways from Precursor Alcohols (e.g., 2-Cyclopropylpent-4-yn-1-ol)

A common and direct method for synthesizing this compound is through the oxidation of its corresponding precursor alcohol, 2-Cyclopropylpent-4-yn-1-ol. This transformation involves the conversion of the primary alcohol functional group into a carboxylic acid. While specific literature detailing the oxidation of 2-Cyclopropylpent-4-yn-1-ol is not abundant, the principles of alcohol oxidation are well-established in organic chemistry. Reagents such as Jones reagent (chromium trioxide in sulfuric acid and acetone) are effective for the oxidation of primary alcohols to carboxylic acids. This type of oxidation is analogous to the synthesis of 4-pentynoic acid from 4-pentyn-1-ol, a similar substrate. The reaction typically proceeds by adding the oxidizing agent to the alcohol in a suitable solvent, such as acetone, at controlled temperatures.

Advanced Organic Synthesis Strategies

Advanced strategies for the synthesis of related cyclopropyl-containing carboxylic acids have been documented. For instance, the synthesis of 5-(Cyclopropyl)pent-4-enoic acid, an analogue, has been accomplished using a Wittig-type reaction. ucl.ac.uk This process involved reacting cyclopropanecarboxaldehyde (B31225) with a phosphonium (B103445) salt, specifically (4-carboxypropyl)triphenylphosphonium bromide, in the presence of a strong base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO). ucl.ac.uk While this yields an alkene (a carbon-carbon double bond) instead of the alkyne (a carbon-carbon triple bond) present in this compound, such strategies highlight the modular nature of synthetic organic chemistry, where similar bond-forming principles can be adapted for different targets.

Enantioselective Synthesis of this compound and its Chiral Derivatives

Achieving stereocontrol in the synthesis of chiral molecules is a significant focus of modern organic synthesis. For derivatives of this compound, enantioselective methods have been developed. For example, the chiral derivative (2R)-2-amino-5-cyclopropylpent-4-ynoic acid has been synthesized, indicating that methods exist to control the stereochemistry at the carbon atom adjacent to the carboxyl group. evitachem.com These syntheses often employ chiral auxiliaries or catalysts to direct the formation of one enantiomer over the other, leading to products with high enantiomeric purity.

Synthesis of Structurally Related Alkynoic Acids and Cyclopropyl-Containing Carboxylic Acids

The synthetic methodologies for compounds structurally similar to this compound provide a broader context for its preparation and functionalization.

Synthesis of 4-Pentynoic Acid Derivatives

4-Pentynoic acid is a versatile building block used in various synthetic applications. It can undergo transition metal-catalyzed cycloisomerization to form lactones. mdpi.comunizar.es For example, rhodium(I) and iridium(I) complexes have been shown to catalyze the intramolecular cyclization of 4-pentynoic acid to yield γ-methylene-γ-butyrolactone. unizar.es Furthermore, a one-pot synthesis using a rhodium catalyst allows 4-pentynoic acid to react with aldehydes to form E-alkylidene derivatives of 3H-furan-2-ones. uniovi.es This reaction proceeds through the cyclization of the acid followed by a condensation reaction. uniovi.es Gold and silver-catalyzed cascade reactions of 4-pentynoic acid with various dinucleophiles have also been developed to produce complex heterocyclic structures. mdpi.com

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (E)-5-Benzylidene-4-methyl-dihydrofuran-2(3H)-one | 83 |

| 4-Methoxybenzaldehyde | (E)-4-Methyl-5-(4-methoxybenzylidene)-dihydrofuran-2(3H)-one | 85 |

| 4-Chlorobenzaldehyde | (E)-5-(4-Chlorobenzylidene)-4-methyl-dihydrofuran-2(3H)-one | 75 |

| 2-Naphthaldehyde | (E)-4-Methyl-5-(naphthalen-2-ylmethylene)-dihydrofuran-2(3H)-one | 78 |

Synthesis of 2-Aminopent-4-ynoic Acid and its Derivatives

2-Aminopent-4-ynoic acid and its derivatives are important chiral building blocks. A convenient method for preparing optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids involves the use of a nickel(II) complex of (S)-2-aminopent-4-ynoic acid. rsc.orgrsc.org This complex serves to protect the amino and carboxyl groups, allowing for functionalization of the terminal alkyne via a palladium-catalyzed Sonogashira cross-coupling reaction with various aryl halides. rsc.orgrsc.orgresearchgate.net After the coupling reaction, the nickel complex is cleaved to yield the desired free amino acid with excellent optical purity. rsc.orgrsc.org

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | (S)-2-Amino-5-phenylpent-4-ynoic acid | 85 |

| 1-Iodo-4-methylbenzene | (S)-2-Amino-5-(p-tolyl)pent-4-ynoic acid | 82 |

| 1-Iodo-4-methoxybenzene | (S)-2-Amino-5-(4-methoxyphenyl)pent-4-ynoic acid | 88 |

| 1-Chloro-4-iodobenzene | (S)-2-Amino-5-(4-chlorophenyl)pent-4-ynoic acid | 78 |

Another powerful strategy for the asymmetric synthesis of related compounds, (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids, utilizes ferrocenyl-containing chiral auxiliaries. rsc.orgrsc.org In this method, cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones undergo highly stereoselective allylation. rsc.orgrsc.org Subsequent hydrolysis of the resulting products yields the enantiomerically pure α-allyl-α-amino acids. rsc.orgrsc.orgresearchgate.net This approach demonstrates how a single chiral starting material can be used to access both enantiomers of the target amino acid. rsc.org

Table of Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1314911-14-2 sigmaaldrich.com |

| 2-Cyclopropylpent-4-yn-1-ol | Not available |

| 4-Pentynoic acid | 6089-09-4 |

| 4-Pentyn-1-ol | 5390-04-5 |

| (2R)-2-Amino-5-cyclopropylpent-4-ynoic acid | Not available |

| 2-Aminopent-4-ynoic acid | 52551-56-7 |

| (S)-2-Aminopent-4-ynoic acid | 3156-82-5 |

| (R)-2-Aminopent-4-ynoic acid hydrochloride | 87205-47-8 |

| (S)-2-Aminopent-4-enoic acid hydrochloride | 195316-72-4 |

| (E)-Pent-2-en-4-ynoic acid | 68267-52-7 nih.gov |

| 5-(Cyclopropyl)pent-4-enoic acid | Not available |

| Cyclopropanecarboxaldehyde | 1489-69-6 |

| (4-Carboxypropyl)triphenylphosphonium bromide | 17857-14-6 |

| γ-Methylene-γ-butyrolactone | 547-65-9 |

Synthesis of 2-Methylpent-4-ynoic Acid Analogues

The synthesis of analogues like 2-methylpent-4-ynoic acid often serves as a model for more complex structures. One established method for creating chiral versions of these acids, such as (2R)-2-methylpent-4-enoic acid, utilizes a chiral auxiliary, for instance, an oxazolidinone derivative. wikipedia.org This multi-step process typically involves:

Acylation: The oxazolidinone auxiliary is acylated. wikipedia.org

Alkylation: A pentene group is introduced via enolate addition. wikipedia.org

Cleavage: The auxiliary is cleaved to yield the desired chiral acid. wikipedia.org

A similar strategy has been employed in the synthesis of chiral pentynoic acid derivatives. For example, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid has been prepared and subsequently converted to a chiral Weinreb pentynamide. rsc.org This intermediate is then used in further reactions to build more complex molecular scaffolds. rsc.org

Synthesis of Cyclopropyl-Containing Unsaturated Carboxylic Acids

The introduction of a cyclopropyl (B3062369) group into unsaturated carboxylic acids presents unique synthetic challenges. Various methods have been developed to achieve this, leading to compounds like 4-cyclopropylbut-2-enoic acid and more complex structures such as methyl 3-(benzofuran-2-yl)-5-cyclopropylpent-4-ynoate.

One direct approach to synthesizing cyclopropanecarboxylic acids is the cyclopropanation of α,β-unsaturated carboxylic acids. A samarium-promoted reaction using iodoform (B1672029) has been shown to be effective for the direct and stereospecific synthesis of these compounds, avoiding the need for protecting groups. organic-chemistry.org This method is stereospecific, with the geometry of the starting unsaturated acid determining the stereochemistry of the resulting cyclopropane (B1198618) ring. organic-chemistry.org

Another strategy involves the carbonylation of cyclopropyl-containing alcohols. For instance, ethyl 4-cyclopropylbut-3-enoate has been prepared by the carbonylation of 3-cyclopropylbut-1-en-3-ol. google.com

More complex, multi-step syntheses have also been reported. The synthesis of various cyclopropane-containing natural products often relies on the asymmetric Simmons-Smith cyclopropanation of allylic alcohols to establish the required stereochemistry of the cyclopropane ring. marquette.edu

Applications of Modern Catalysis in the Synthesis of this compound and its Analogues

Modern catalytic methods have become indispensable in the synthesis of complex organic molecules, including this compound and its analogues. These methods offer high efficiency, selectivity, and functional group tolerance.

Sonogashira Cross-Coupling Reactions in Alkynoic Acid Synthesis

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is widely used in the synthesis of alkynoic acids and their derivatives. rsc.orgnih.govresearchgate.net

Key features of the Sonogashira reaction include:

Mild Conditions: The reaction is often carried out at room temperature in the presence of a mild base. wikipedia.org

Versatility: It can be used to couple a wide range of substrates, including complex molecules. wikipedia.orgrsc.org

Decarboxylative Variants: Recent advances have led to decarbonylative Sonogashira couplings, which use carboxylic acids as coupling partners. rsc.org

In the context of synthesizing analogues of this compound, the Sonogashira reaction can be used to introduce the alkyne functionality. For example, the synthesis of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids has been achieved through a Sonogashira coupling of a propargylated amino acid derivative with various aryl halides. mdpi.com This reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) iodide co-catalyst in the presence of a base like diisopropylamine. mdpi.com

Metallaphotoredox Catalysis for Related Structures

Metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, has emerged as a powerful strategy for the formation of challenging chemical bonds. acs.org This approach has been successfully applied to the synthesis of complex structures, including those containing cyclopropyl groups. nih.govorganic-chemistry.org

This catalytic system can facilitate the coupling of carboxylic acids with alkyl halides to form new carbon-carbon bonds. acs.orgnih.gov A proposed mechanism involves the photocatalytic generation of a radical from the carboxylic acid, which then engages in a cross-coupling cycle with a nickel catalyst. nih.gov This methodology has been shown to be effective for the synthesis of a variety of compounds, including those with strained ring systems like cyclopropanes. nih.gov The rearrangement of a cyclopropyl system under these reaction conditions can even be harnessed to produce alkylated homoallylic products in a single step. nih.gov

Recent developments have also focused on the decarboxylative cross-coupling of aryl halides with carboxylic acids containing fully substituted α-carbons, a challenging transformation. chemrxiv.org High-throughput experimentation has identified specific nickel catalysts that are optimal for this type of reaction. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropylpent 4 Ynoic Acid

Electrophilic and Nucleophilic Reactions Involving the Alkynyl Moiety

The terminal alkynyl group (a carbon-carbon triple bond) in 2-cyclopropylpent-4-ynoic acid is a hub of reactivity, capable of participating in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The electron-rich π-system of the alkyne can be attacked by electrophiles. quora.com These reactions are generally more sluggish compared to those of alkenes because the resulting vinyl cation intermediate is less stable. msu.edu Common electrophilic additions include:

Halogenation: Addition of halogens like bromine (Br₂) across the triple bond. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition. The initial addition can be followed by a second addition to the resulting alkene, leading to a tetra-halogenated product if excess reagent is used. msu.edu

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon. msu.edu

Nucleophilic Reactions: The sp-hybridized carbon atoms of the alkyne make the terminal proton relatively acidic (pKa ≈ 25). msu.eduucalgary.ca This allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. msu.eduucalgary.ca This acetylide can then participate in various nucleophilic substitution and addition reactions. For instance, it can react with primary alkyl halides in an S_N2 reaction to form a new carbon-carbon bond, extending the carbon chain. ucalgary.ca Additionally, the triple bond itself can be susceptible to nucleophilic attack, particularly if activated by adjacent electron-withdrawing groups. numberanalytics.com

The reactivity of the alkyne towards electrophiles and nucleophiles is summarized in the table below.

| Reaction Type | Reagent/Catalyst | Product Type |

| Electrophilic Addition | Halogens (e.g., Br₂) | Dihaloalkene / Tetrahaloalkane |

| Hydrogen Halides (e.g., HCl) | Vinyl Halide | |

| Nucleophilic Reaction | Strong Base (e.g., NaNH₂) then Alkyl Halide (R-X) | Internal Alkyne |

Carboxylic Acid Functional Group Transformations (e.g., Condensation Reactions)

The carboxylic acid group (–COOH) is a versatile functional handle that undergoes a wide array of transformations, most notably nucleophilic acyl substitution reactions. fiveable.mewikipedia.org These reactions involve the conversion of the hydroxyl group into a better leaving group, often by protonation under acidic conditions, followed by attack of a nucleophile at the electrophilic carbonyl carbon. fiveable.me

Key transformations include:

Fischer Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄) yields an ester and water. pressbooks.pubunizin.org This is an equilibrium process that can be driven to completion by removing water. wikipedia.org

Amide Formation: Direct reaction with an amine is often difficult because the basic amine deprotonates the carboxylic acid to form a non-reactive salt. wikipedia.orgpressbooks.pub Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of an amide bond upon addition of an amine. pressbooks.pub

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride. pressbooks.pubsolubilityofthings.com The acid chloride is an excellent electrophile and serves as a key intermediate for the synthesis of esters, amides, and other acyl derivatives. solubilityofthings.com

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). fiveable.mepressbooks.pub Borane is particularly useful for selective reductions as it reacts with carboxylic acids faster than many other functional groups. pressbooks.pub

| Reaction | Reagent(s) | Product Functional Group |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (R'-NH₂), Activating Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol |

Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions

The cyclopropyl group, while generally stable, is a strained three-membered ring that can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. researchgate.net The presence of the α-carboxylic acid can influence this reactivity. These reactions can be initiated by electrophiles, nucleophiles, or radical species.

For instance, phosphine (B1218219) catalysts can be used to promote the ring-opening of cyclopropyl ketones through nucleophilic addition. rsc.org While this compound is not a ketone, analogous mechanisms involving nucleophilic attack could potentially lead to the opening of the cyclopropane (B1198618) ring. Radical-induced ring-opening of cyclopropylcarbinyl systems is also a well-documented process, often leading to rearranged products. nih.govucl.ac.uk The specific conditions required and the resulting products for this compound would depend on the reagents used and the stability of the intermediates formed.

Click Chemistry Applications of the Alkynyl Group

The terminal alkyne of this compound is an ideal functional group for "click chemistry," a set of powerful, reliable, and selective reactions. nih.gov These reactions are characterized by high yields, simple reaction conditions, and tolerance of a wide variety of functional groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govorganic-chemistry.org This reaction joins a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org Compared to the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of regioisomers, the Cu(I)-catalyzed version is significantly faster (rate acceleration of 10⁷ to 10⁸) and highly regioselective. nih.govorganic-chemistry.org The reaction is robust, proceeding over a broad temperature range and in aqueous conditions (pH 4-12). organic-chemistry.org The catalyst, typically a Cu(I) salt, can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). wikipedia.org This reaction's reliability and specificity make this compound a valuable building block for synthesizing complex molecules containing a stable triazole linker. nih.gov

Bioorthogonal Click Chemistry Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govrsc.org The azide and alkyne functional groups are ideal for this purpose as they are largely absent from biological systems. nih.govnih.gov

The CuAAC reaction, while efficient, has limitations in living systems due to the cytotoxicity of the copper catalyst. nih.govacs.org To overcome this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govacs.org SPAAC, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. nih.govacs.org

However, the terminal alkyne of this compound can still be used in bioorthogonal strategies. By incorporating this molecule into a biomolecule (e.g., a protein or glycan) via metabolic or enzymatic pathways, it introduces a chemical handle. nih.govmdpi.com This tagged biomolecule can then be detected, isolated, or linked to other molecules (like fluorescent probes or affinity tags) by reacting it with an azide-containing partner via CuAAC, often performed on cell lysates or in controlled environments where copper toxicity is less of a concern. mdpi.com Efforts to develop new ligands for the copper catalyst have also helped to reduce its toxicity and improve its utility in living systems. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylpent 4 Ynoic Acid

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Should spectroscopic data for 2-Cyclopropylpent-4-ynoic acid become publicly available in the future, the requested article can be generated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational transitions of specific functional groups. For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O (carbonyl) stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C≡C (alkyne) stretch (typically a sharp, weak band around 2100-2260 cm⁻¹), and the ≡C-H (terminal alkyne) stretch (a sharp band around 3250-3350 cm⁻¹). The cyclopropyl (B3062369) group would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring deformation vibrations at lower wavenumbers.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. nih.gov The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum. nih.gov For this compound, this technique would be a convenient method to obtain its infrared vibrational spectrum, revealing the same characteristic functional group absorptions as mentioned for FTIR. rsc.org The quality of the spectrum and the position of the peaks would be very similar to those obtained by the transmission method. nih.gov

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy involves obtaining an infrared spectrum of a compound in the gaseous state. In the vapor phase, molecules are free from intermolecular interactions that are present in condensed phases (liquids or solids). This can lead to sharper absorption bands and the observation of rotational fine structure. For this compound, a vapor phase IR spectrum would provide information on the vibrational modes of the isolated molecule. The positions of key stretching frequencies, such as the C=O and O-H bands of the carboxylic acid, might shift slightly compared to the condensed phase spectra due to the absence of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules with π-systems, such as alkenes, alkynes, and carbonyl compounds, can undergo π → π* and n → π* transitions. uzh.chslideshare.net For this compound, the carboxylic acid group contains a carbonyl chromophore which can exhibit a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength. The isolated alkyne and cyclopropyl groups are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The λmax (wavelength of maximum absorbance) would be a key data point from this analysis. libretexts.org

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation, such as UV or X-rays. khanacademy.org A PES spectrum provides a direct measure of the binding energies of electrons in their molecular orbitals. khanacademy.org For this compound, PES could be used to determine the ionization energies of electrons from the various orbitals, including the non-bonding oxygen lone pairs of the carboxylic acid, the π-orbitals of the alkyne and carbonyl groups, and the σ-orbitals of the cyclopropyl ring and the rest of the carbon framework. This information provides valuable insight into the molecule's electronic structure and bonding. arizona.edufu-berlin.de

Theoretical and Computational Investigations of 2 Cyclopropylpent 4 Ynoic Acid

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

No published data is currently available on the quantum mechanical studies of 2-Cyclopropylpent-4-ynoic acid.

There are no specific Density Functional Theory (DFT) calculation results to report for this compound.

There are no specific ab initio calculation results to report for this compound.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

No molecular dynamics (MD) simulation studies have been published for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

There are no computational studies on the reaction mechanisms involving this compound.

Information regarding the transition state analysis for reactions of this compound is not available.

There is no data on reaction coordinate mapping for any transformation of this molecule.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of a molecule before it is synthesized. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. ripublication.com For a molecule like this compound, these predictions can offer valuable insights into its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. These can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.tr The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | The exact shift is sensitive to solvent and concentration. |

| Methine (CH-COOH) | 2.5 - 2.9 | Doublet of Doublets | Coupled to the cyclopropyl (B3062369) methine and the methylene (B1212753) protons. |

| Methylene (-CH₂-C≡) | 2.3 - 2.6 | Multiplet | Diastereotopic protons, coupled to the methine and alkyne protons. |

| Alkyne (C≡C-H) | 1.9 - 2.2 | Triplet | Coupled to the methylene protons. |

| Cyclopropyl Methine | 0.8 - 1.2 | Multiplet | Complex splitting due to coupling with adjacent protons. |

| Cyclopropyl Methylene | 0.4 - 0.9 | Multiplet | Diastereotopic protons within the cyclopropyl ring. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 175 - 180 | |

| Alkyne (C≡C-H) | 80 - 85 | |

| Alkyne (C≡C-H) | 70 - 75 | |

| Methine (CH-COOH) | 40 - 45 | |

| Methylene (-CH₂-C≡) | 20 - 25 | |

| Cyclopropyl Methine | 10 - 15 | |

| Cyclopropyl Methylene | 5 - 10 |

Infrared (IR) Spectroscopy:

The vibrational frequencies in an IR spectrum correspond to the stretching and bending of molecular bonds. These can be computationally predicted to help identify characteristic functional groups. docbrown.inforesearchgate.net

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Alkyne) | ~3300 | Stretching |

| C-H (Cyclopropane & Alkane) | 3100 - 2850 | Stretching |

| C≡C (Alkyne) | 2150 - 2100 | Stretching (weak) |

| C=O (Carboxylic Acid) | 1720 - 1700 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

Mass Spectrometry (MS):

Predicting the fragmentation pattern in mass spectrometry helps in confirming the molecular weight and structure. libretexts.org For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavages related to the cyclopropyl and alkynyl moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| [M]+ | C₈H₁₀O₂ | Molecular Ion |

| [M-45]+ | [M-COOH]+ | Loss of the carboxylic acid group. |

| [M-17]+ | [M-OH]+ | Loss of a hydroxyl radical. |

In Silico Design and Optimization of this compound Analogues

In silico methods are instrumental in the rational design of analogues to improve desired properties such as biological activity or metabolic stability. youtube.com This process involves making systematic modifications to the parent structure and computationally evaluating their effects.

Lead Optimization Strategies:

Starting with this compound as a lead compound, several strategies can be employed for optimization:

Modification of the Carboxylic Acid: The carboxylic acid group is a key feature, likely involved in hydrogen bonding interactions with a biological target. It could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid to potentially improve metabolic stability or cell permeability.

Substitution on the Cyclopropyl Ring: Introducing small substituents (e.g., methyl, fluoro) on the cyclopropyl ring could influence the molecule's conformation and lipophilicity, potentially enhancing binding affinity.

Modification of the Alkyne Linker: The rigidity of the alkyne group is significant. It could be replaced with a more flexible alkyl chain or a more rigid double bond (alkene) to probe the spatial requirements of a target binding pocket. The terminal alkyne could also be substituted with other groups to explore further interactions.

Interactive Data Table: Proposed Analogues of this compound and Their Rationale

| Analogue | Modification | Rationale for Design | Predicted Property Change |

| 2-Cyclopropyl-5-phenylpent-4-ynoic acid | Addition of a phenyl group to the alkyne | To introduce potential pi-stacking interactions with a target protein. | Increased lipophilicity and potential for enhanced binding affinity. |

| 2-(1-Methylcyclopropyl)pent-4-ynoic acid | Methylation of the cyclopropyl ring | To increase lipophilicity and explore steric tolerance in the binding site. | Moderate increase in lipophilicity. |

| 2-Cyclopropylpentanoic acid | Reduction of the alkyne to an alkane | To increase flexibility and remove the reactive alkyne group. | Increased conformational flexibility, potentially improved metabolic stability. |

| 5-(2-Cyclopropylpent-4-ynoyl)isoxazolidin-3-one | Replacement of carboxylic acid with an isoxazolidinone | To act as a bioisostere, potentially improving pharmacokinetic properties. | Altered hydrogen bonding capacity and polarity. |

These in silico approaches allow for the rapid screening of a large number of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery and development process.

Mechanistic Biological Activity Studies of 2 Cyclopropylpent 4 Ynoic Acid and Analogues

Investigations into Molecular Mechanisms of Action of 2-Cyclopropylpent-4-ynoic Acid

The precise molecular mechanism of action for this compound is not extensively detailed in publicly available scientific literature. However, insights into its potential biological activities can be inferred from the behavior of structurally related compounds. The presence of a propynoic acid moiety suggests that the compound may act as an inhibitor of certain enzymes. For instance, the reactive nature of the triple bond in the propynoic acid group could potentially engage in covalent bonding with various enzymes and receptors, thereby influencing their activity.

Enzyme Inhibition and Activation Studies

Aldose Reductase (ALR2) Inhibition by Alkynylated Amino Acid Analogues

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications through the conversion of glucose to sorbitol. chemspider.com The inhibition of ALR2 is a promising therapeutic strategy to mitigate these complications. chemspider.com Research has demonstrated that alkynylated amino acids, which are structural analogues of this compound, are potent and highly selective inhibitors of ALR2.

A study focused on the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids revealed their significant inhibitory activity against ALR2, with a pronounced selectivity over the related enzyme aldehyde reductase (ALR1). The development of these novel acetic acid derivatives containing a quinazolin-4(3H)-one ring has also yielded compounds with nanomolar inhibitory effects on ALR2. nih.gov The table below summarizes the inhibitory activities of some of these alkynylated amino acid analogues against ALR1 and ALR2.

| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) | Selectivity Index (ALR1/ALR2) |

| 3a | >100 | 1.23 | >81.3 |

| 3b | >100 | 0.45 | >222.2 |

| 3c | >100 | 0.87 | >114.9 |

| 3d | >100 | 0.21 | >476.2 |

| 3e | >100 | 0.15 | >666.7 |

| 3f | >100 | 0.33 | >303.0 |

| 3g | >100 | 0.56 | >178.6 |

| 3h | >100 | 0.78 | >128.2 |

| 3i | >100 | 0.92 | >108.7 |

| 3j | >100 | 1.54 | >64.9 |

| 3l | >100 | 0.67 | >149.3 |

| Data sourced from research on optically pure (S)-2-amino-5-arylpent-4-ynoic acids as selective ALR2 inhibitors. nih.gov |

Mechanistic Insights from Molecular Docking Studies

To elucidate the mechanism of inhibition, molecular docking studies have been conducted on alkynylated amino acid analogues with ALR1 and ALR2. nih.gov These computational studies help to identify the putative binding modes of the compounds within the active sites of these enzymes. nih.gov The insights gained from such studies are crucial for understanding the structural basis of their inhibitory potency and selectivity.

Molecular docking analyses have revealed that these inhibitors can effectively interact with the active site of the target enzymes. bldpharm.comdoubtnut.com For instance, in the case of ALR2, the binding energy of the enzyme-ligand complex is a key determinant of the inhibitory potential. The conformation of the ligand corresponding to the lowest energy is considered the most probable binding position. bldpharm.com These studies can guide the rational design of new and more effective inhibitors.

Receptor Binding Affinity and Ligand-Target Interactions

Detailed information regarding the specific receptor binding affinity and ligand-target interactions of this compound is not extensively documented in the available scientific literature. While the presence of certain functional groups, such as halogens in related molecules, is known to modulate binding affinity through various interactions, specific data for this compound remains to be elucidated.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of this compound, SAR studies have been stimulated by interesting biological activities, leading to the synthesis of novel classes of compounds, such as nucleosides containing 4'-ethynyl and 4'-cyclopropyl carbocyclic moieties. Further pharmacological and SAR studies are essential to clarify the therapeutic potential of such compounds.

Impact of Cyclopropyl (B3062369) Moiety on Biological Activity

The cyclopropyl group is a significant structural motif in medicinal chemistry due to the unique properties it imparts to a molecule. Its three-membered carbocyclic ring introduces a high degree of ring strain, which results in shorter, stronger, and more polarized C-H bonds. This feature can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Role of Alkynyl Group in Mechanistic Pathways

The alkynyl group, a carbon-carbon triple bond, is a highly reactive functional group that imparts significant biological activity to molecules. nih.gov Its presence in natural products, such as those isolated from mushrooms, has been associated with a range of pharmacological properties, including antitumor, antibacterial, and antifungal effects. nih.gov The reactivity of the acetylene (B1199291) unit is a key determinant of its mechanistic role. nih.gov

A prominent example of the alkynyl group's role is seen in the action of propargylglycine, an analogue of this compound. Propargylglycine is a well-documented mechanism-based inactivator of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including cystathionine (B15957) γ-lyase. researchgate.netresearchgate.net The proposed mechanism for this irreversible inhibition involves the enzyme's own catalytic action. researchgate.net The enzyme processes the propargylglycine, converting the acetylenic group into a highly reactive allene (B1206475) intermediate at the active site. researchgate.net This allene then covalently bonds with a nucleophilic residue within the enzyme, leading to its inactivation. researchgate.net This process of "suicide inactivation" highlights the potent and specific inhibitory capacity that an alkynyl group can confer upon a molecule.

Influence of Carboxylic Acid Functionality

The carboxylic acid group is a fundamental feature in many biologically active compounds, often forming a critical part of the molecule's pharmacophore. researchgate.net Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological receptors and enzyme active sites. researchgate.net

Studies on Analogues with Reported Biological Activities

To understand the potential biological activities of this compound, it is instructive to examine the well-documented activities of its structural analogues, namely Valproic Acid and Propargylglycine.

Valproic acid (VPA), a branched-chain carboxylic acid, is widely used as an antiepileptic and mood-stabilizing drug. researchgate.net However, its use during pregnancy is associated with a significant risk of birth defects, a property known as teratogenicity. researchgate.netnih.govwikipedia.org

The primary mechanism believed to underlie VPA's teratogenic effects is its inhibition of histone deacetylases (HDACs). researchgate.netnih.gov HDACs are crucial enzymes in regulating gene expression, and their inhibition by VPA leads to histone hyperacetylation, altering the transcription of numerous genes. researchgate.net Studies using vertebrate embryos have shown that VPA and other structurally unrelated HDAC inhibitors induce remarkably similar patterns of developmental defects. researchgate.netnih.gov Conversely, analogues of VPA that are not teratogenic show little to no HDAC inhibitory activity. researchgate.netnih.gov While HDAC inhibition is a major factor, other proposed mechanisms for VPA's teratogenicity include the disruption of folate metabolism and the induction of oxidative stress. nih.gov

In addition to its teratogenic effects, VPA exhibits endocrine-disrupting activities. It has been identified as an inhibitor of the aromatase enzyme, which can lead to suppressed estrogen concentrations. wikipedia.org Furthermore, VPA has been found to directly stimulate androgen biosynthesis in the gonads. wikipedia.org These actions can contribute to reproductive endocrine disturbances, such as polycystic ovary syndrome, which has been observed in women undergoing treatment with VPA. wikipedia.org

Table 1: Research Findings on Valproic Acid (VPA) and its Analogues

| Compound/Analogue | Biological Effect | Mechanistic Insight |

|---|---|---|

| Valproic Acid (VPA) | Teratogenicity (e.g., spina bifida) researchgate.netnih.gov | Potent inhibition of histone deacetylase (HDAC) researchgate.netnih.gov |

| Trichostatin A (TSA) | Teratogenicity researchgate.netnih.gov | Structurally unrelated HDAC inhibitor, produces similar defects to VPA researchgate.netnih.gov |

| Non-teratogenic VPA Analogues | Low teratogenic effect researchgate.netnih.gov | Do not significantly inhibit HDAC researchgate.netnih.gov |

| Valproic Acid (VPA) | Endocrine disruption wikipedia.org | Aromatase inhibition; direct stimulation of androgen biosynthesis wikipedia.org |

Propargylglycine (PPG), an amino acid analogue containing a propargyl group, is a classical inhibitor of the enzyme cystathionine γ-lyase (CGL, also known as CSE). nih.govwikipedia.org This enzyme is a key player in the reverse transsulfuration pathway, which synthesizes cysteine and produces hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.gov

As a mechanism-based inactivator, PPG irreversibly inhibits CGL. researchgate.netwikipedia.org The enzyme's catalytic machinery initiates this process, which ultimately leads to the formation of a covalent bond between the inhibitor and the enzyme, rendering it inactive. researchgate.netwikipedia.org

The inhibition of CGL by PPG has been studied in the context of cancer. In one study, treating human fibrosarcoma HT-1080 cells with PPG led to a concentration-dependent inhibition of cell invasion. nih.gov This effect was attributed to a reduction in cellular metallothioneins and a decrease in the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating invasion. nih.gov In contrast, a different study on human breast cancer cells (MCF-7) found that the inhibition of endogenous CGL by PPG could increase epithelial-mesenchymal transition (EMT), a process that is itself associated with increased cell motility and invasiveness. nih.gov These findings suggest that the consequences of CGL inhibition on cell invasiveness may be complex and dependent on the specific cancer cell type and context.

Table 2: Research Findings on Propargylglycine (PPG) and Related Compounds

| Compound/Analogue | Target/Model System | Observed Effect |

|---|---|---|

| Propargylglycine (PPG) | Cystathionine γ-lyase (CGL/CSE) nih.govwikipedia.org | Irreversible enzyme inhibition researchgate.netwikipedia.org |

| Propargylglycine (PPG) | Human fibrosarcoma HT-1080 cells nih.gov | Inhibition of cell invasion nih.gov |

| Propargylglycine (PPG) | Human breast cancer MCF-7 cells nih.gov | Increased epithelial-mesenchymal transition (EMT) nih.gov |

| I157172 (Novel CGL inhibitor) | Human breast cancer MCF-7 cells spandidos-publications.com | Inhibition of cell proliferation, migration, and invasion spandidos-publications.com |

Applications and Potential of 2 Cyclopropylpent 4 Ynoic Acid in Advanced Materials and Chemical Biology

Utilization as Building Blocks in Complex Molecule Synthesis

2-Cyclopropylpent-4-ynoic acid is recognized primarily as a chemical building block for constructing more elaborate molecular architectures. biosynth.comnih.gov The strategic placement of its three key functional moieties—the carboxylic acid, the terminal alkyne, and the cyclopropyl (B3062369) ring—offers chemists multiple reactive handles to employ in sequential or orthogonal synthetic strategies.

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or acid halides, or it can be used to participate in coupling reactions. This versatility allows for its integration into a wide array of larger molecules.

Terminal Alkyne Group: The alkyne is a highly valuable functional group in modern organic synthesis, most notably for its participation in metal-catalyzed reactions and catalyst-free cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". chempep.com

Cyclopropyl Ring: This strained three-membered ring is not merely a spectator group. It imparts significant conformational rigidity to the molecule and its derivatives. In medicinal chemistry and materials science, such rigid scaffolds are often sought to improve binding affinity to biological targets or to control the three-dimensional structure of polymers and other materials.

The combination of these features in a single, relatively small molecule makes this compound an efficient starting point for creating complex chemical diversity from a common core structure. nih.gov

Role in Chemical Biology and Bioconjugation

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, creating a hybrid structure that combines the properties of both components. chempep.com The unique structure of this compound makes it a promising candidate for use as a linker in this field.

Folate-conjugates: Folate receptors are frequently overexpressed on the surface of various cancer cells, making folic acid a widely explored targeting ligand for delivering therapeutic agents directly to tumors. thno.org In creating such folate-drug conjugates, a linker molecule is essential to connect the folic acid targeting unit to the therapeutic payload. The carboxylic acid of this compound could be covalently attached to a drug or imaging agent, while its terminal alkyne could be used to "click" onto a modified folic acid molecule containing an azide (B81097) group. This approach allows for the modular and efficient assembly of targeted therapeutic systems. nih.govnih.gov

Metal-chelate complexes: The carboxylic acid group of this compound can also act as a ligand for coordinating metal ions. While simple carboxylic acids are weak chelators, this moiety can be part of a larger chelating system designed to bind specific metals. mdpi.com For instance, the molecule could be incorporated into a larger structure containing additional donor atoms (e.g., nitrogen or oxygen), creating a multidentate ligand. Such metal-chelate complexes have applications in medical imaging (e.g., as contrast agents) and therapy (e.g., radiotherapy). mdpi.com

Development of Probes and Linkers for Functional Materials

The distinct reactive ends of this compound make it an ideal heterobifunctional linker. This property is valuable for the development of functional materials, where it can be used to connect different molecular components to create materials with specific properties. For example, the carboxylic acid can be used to anchor the molecule to a surface or a polymer backbone, leaving the alkyne group exposed and available for subsequent modification. This allows for the precise surface functionalization of materials, where probes, sensors, or other molecules can be attached in a controlled manner using highly efficient click chemistry reactions. chempep.com The rigidity conferred by the cyclopropyl group can help in maintaining a defined distance and orientation between the linked components.

Potential as Chiral Auxiliaries in Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions in an enantioselective manner, producing one enantiomer of a chiral product in excess. nih.govnih.gov A chiral auxiliary is a compound that can be temporarily attached to a starting material to direct the stereochemical course of a reaction.

If this compound were resolved into its individual (R) and (S) enantiomers, it could potentially serve as a chiral auxiliary. The rigid cyclopropyl group in a defined stereochemical orientation relative to the rest of the molecule could influence the facial selectivity of reactions occurring at or near the alkyne or other functionalities. The development of new chiral auxiliaries is a continuing goal in organic synthesis to address challenges in controlling stereochemistry. nih.gov

Integration into Peptidomimetics for Structural and Functional Modulation

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. They often incorporate non-natural structural elements to overcome the limitations of peptides, such as poor stability and low oral bioavailability. The integration of building blocks like this compound into a peptide sequence can introduce important structural constraints.

Structural Rigidity: The cyclopropyl group can act as a mimic of a dipeptide turn or introduce a "kink" in a linear peptide chain, restricting its conformational freedom. This can lock the peptidomimetic into a bioactive conformation, enhancing its binding affinity to its target.

Further Functionalization: The terminal alkyne serves as a handle for post-synthetic modification. For example, it can be used to attach fluorescent probes, link the peptidomimetic to a larger carrier molecule, or induce cyclization by reacting with another functional group within the same molecule.

Future Research Directions and Emerging Trends for 2 Cyclopropylpent 4 Ynoic Acid

Development of Novel Stereoselective Synthetic Strategies

The presence of a stereocenter at the second carbon position of 2-cyclopropylpent-4-ynoic acid necessitates the development of efficient and highly stereoselective synthetic methodologies to access its individual enantiomers. Future research will likely focus on asymmetric synthesis to control the three-dimensional arrangement of the molecule, which is crucial for its biological activity.

Key Areas of Focus:

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve high enantioselectivity.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer, allowing for the separation of the racemic mixture.

A comparative analysis of potential stereoselective synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Well-established methodology, predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | High catalytic efficiency, low catalyst loading. | Development of a suitable catalyst and optimization of reaction conditions can be time-consuming. |

Advanced Mechanistic Studies of Biological Interactions

Preliminary investigations suggest that this compound and its derivatives may exhibit interesting biological activities. Future research will need to delve into the precise molecular mechanisms underlying these interactions. Understanding how this compound interacts with biological targets at the atomic level is paramount for its development as a potential therapeutic agent or research tool.

Anticipated Research Approaches:

Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to identify the specific protein targets of this compound.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding modes and interactions of the compound with its target.

Exploration of New Reaction Pathways and Transformations

The terminal alkyne and the carboxylic acid functionalities of this compound provide versatile handles for a wide range of chemical transformations. Future research is expected to explore novel reaction pathways to generate a diverse library of derivatives with unique properties.

Potential Transformations:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

Cycloaddition Reactions: The alkyne can undergo various cycloaddition reactions to construct complex cyclic systems.

Functionalization of the Cyclopropyl (B3062369) Ring: Developing methods for the selective functionalization of the cyclopropyl group to introduce additional diversity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.

Key Applications of AI and ML:

De Novo Design: Using generative models to design novel analogs of this compound with desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity of derivatives based on their chemical structure. mdpi.com

Prediction of Physicochemical Properties: Employing AI algorithms to predict properties such as solubility, stability, and toxicity.

Table 2: Illustrative AI/ML Models for Activity Prediction

| Model Type | Input Features | Predicted Endpoint | Potential Advantage |

|---|---|---|---|

| Random Forest | Molecular descriptors, fingerprints | Biological activity (e.g., IC50) | Robust to overfitting, provides feature importance. |

| Graph Neural Networks | Molecular graph structure | Target binding affinity | Captures intricate structural information. nih.gov |

Multidisciplinary Research Collaborations for Enhanced Applications

Realizing the full potential of this compound will require a collaborative effort from researchers across various disciplines. Integrating expertise from chemistry, biology, pharmacology, and computational science will be essential for translating fundamental discoveries into practical applications.

Examples of Collaborative Efforts:

Chemists and Biologists: To design and synthesize novel probes for studying biological processes.

Pharmacologists and Medicinal Chemists: To develop and evaluate new therapeutic agents based on the this compound scaffold.

Materials Scientists and Organic Chemists: To create novel polymers and materials with unique properties.

Through these concerted and forward-looking research endeavors, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-cyclopropylpent-4-ynoic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves cyclopropanation of precursor alkynes or carboxylation of cyclopropyl intermediates. Key steps include:

- Cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions.

- Carboxylic acid group introduction via oxidation or hydrolysis.

- Purification via column chromatography (silica gel, eluent optimization) or recrystallization.

Q. How can researchers characterize the reactivity of the cyclopropane and alkyne moieties in this compound?

- Methodological Answer :

- Cyclopropane reactivity : Test ring-opening reactions under acidic (e.g., HSO) or oxidative (e.g., KMnO) conditions, monitoring by TLC or GC-MS.

- Alkyne reactivity : Perform Huisgen cycloaddition (click chemistry) with azides, using Cu(I) catalysis, and analyze products via -NMR for triazole formation.

- Quantitative analysis : Use kinetic studies (UV-Vis spectroscopy) to determine reaction rates .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHO, exact mass 138.0681).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cyclopropane protons show distinct coupling patterns (J ≈ 5–10 Hz).

- X-ray crystallography : Resolve spatial arrangement of the cyclopropane and alkyne groups for unambiguous identification .

Advanced Research Questions

Q. How can researchers design experiments to optimize the stereoselective synthesis of this compound derivatives?

- Methodological Answer :

- Variable screening : Test chiral catalysts (e.g., Rh(S-DOSP)) in cyclopropanation reactions, varying temperature (–20°C to 50°C) and solvent polarity (hexane vs. DCM).

- Enantiomeric excess (ee) analysis : Use chiral HPLC or -NMR with chiral shift reagents.

- Computational modeling : Employ DFT calculations (Gaussian 16) to predict transition states and optimize catalyst-substrate interactions .

Q. How should researchers address contradictions between experimental data (e.g., spectroscopic results) and computational predictions for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate NMR shifts with computed chemical shifts (GIAO method in Gaussian).

- Error analysis : Quantify instrument precision (e.g., NMR field homogeneity) and computational basis-set limitations (e.g., B3LYP/6-31G* vs. CCSD(T)).

- Peer review : Collaborate with computational chemists to refine models or replicate experiments in independent labs .

Q. What strategies validate the accuracy of analytical methods used to quantify this compound in complex matrices?

- Methodological Answer :

- Calibration curves : Prepare standards (0.1–100 µM) in buffer/organic solvent mixtures; assess linearity (R ≥ 0.99).

- Recovery studies : Spike known concentrations into cell lysates or serum; quantify via LC-MS/MS (LOQ ≤ 1 nM).

- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate solvation in explicit water (AMBER force field) at pH 2–12 and 25–100°C.

- Degradation pathways : Identify vulnerable bonds (e.g., cyclopropane strain) via bond dissociation energy (BDE) calculations.

- Experimental correlation : Compare MD results with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC degradation profiling .

Q. What experimental approaches can elucidate the compound’s bioactivity in cellular assays while minimizing cytotoxicity?

- Methodological Answer :

- Dose-response curves : Test concentrations (1 nM–100 µM) in HEK293 or HepG2 cells, using MTT assays for viability.

- Target engagement : Employ fluorescence polarization (FP) assays to measure binding affinity to proposed targets (e.g., enzymes).

- Negative controls : Include cyclopropane-free analogs to isolate the role of the cyclopropyl group in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.